molecular formula C9H15N3 B15111790 2H-Indazol-3-amine, 4,5,6,7-tetrahydro-7,7-dimethyl- CAS No. 1785763-35-0

2H-Indazol-3-amine, 4,5,6,7-tetrahydro-7,7-dimethyl-

Katalognummer: B15111790
CAS-Nummer: 1785763-35-0
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: QZGHABDSZWZLBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Indazol-3-amine, 4,5,6,7-tetrahydro-7,7-dimethyl- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indazol-3-amine, 4,5,6,7-tetrahydro-7,7-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N1,N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate can yield the desired indazole derivative . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not widely documented.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Indazol-3-amine, 4,5,6,7-tetrahydro-7,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for cyclization, Cu(OAc)2 for catalyzed reactions, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate can yield hydrazones or indazole derivatives .

Wissenschaftliche Forschungsanwendungen

2H-Indazol-3-amine, 4,5,6,7-tetrahydro-7,7-dimethyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2H-Indazol-3-amine, 4,5,6,7-tetrahydro-7,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Indazol-3-amine, 4,5,6,7-tetrahydro-7,7-dimethyl- is unique due to its specific structural modifications, which can lead to distinct biological activities and applications. Its tetrahydro and dimethyl groups contribute to its unique properties compared to other indazole derivatives.

Eigenschaften

CAS-Nummer

1785763-35-0

Molekularformel

C9H15N3

Molekulargewicht

165.24 g/mol

IUPAC-Name

7,7-dimethyl-1,4,5,6-tetrahydroindazol-3-amine

InChI

InChI=1S/C9H15N3/c1-9(2)5-3-4-6-7(9)11-12-8(6)10/h3-5H2,1-2H3,(H3,10,11,12)

InChI-Schlüssel

QZGHABDSZWZLBA-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC2=C1NN=C2N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.